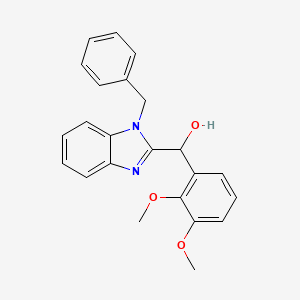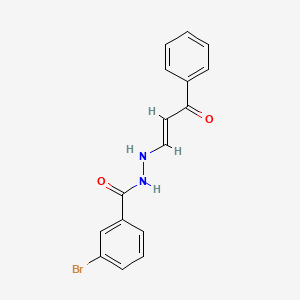![molecular formula C17H13ClN2O4 B5163936 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole, also known as BDDO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDDO has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and scientific research.
作用機序
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole works by inhibiting the activity of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to a wide range of diseases and disorders. By inhibiting the activity of ROS, this compound can help to prevent cellular damage and protect against disease.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to regulate gene expression and cellular signaling pathways. This compound has also been found to have neuroprotective effects, making it a promising candidate for the development of new treatments for neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole in laboratory experiments is its potent antioxidant and anti-inflammatory properties, which can help to prevent cellular damage and protect against disease. However, one limitation of using this compound in laboratory experiments is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole, including the development of new drugs for the treatment of various diseases, the investigation of its potential applications in neuroprotection, and the study of its effects on cellular signaling pathways and gene expression. Further research is needed to fully understand the potential applications of this compound in various fields and to develop new treatments for diseases and disorders.
合成法
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of 2,3-dihydroxybenzoic acid with a series of reagents, including thionyl chloride, sodium azide, and 4-chloro-2-methylphenol. The resulting product is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to produce this compound.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-10-6-12(18)3-5-13(10)21-8-16-19-17(20-24-16)11-2-4-14-15(7-11)23-9-22-14/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFSEYPIDBKCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5163855.png)
![ethyl 4-[4-{2-[(4-iodophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5163856.png)
![1,1'-[(2-chlorobenzyl)imino]di(2-propanol)](/img/structure/B5163860.png)

![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)
![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)
![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)
![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)

![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)


![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)
